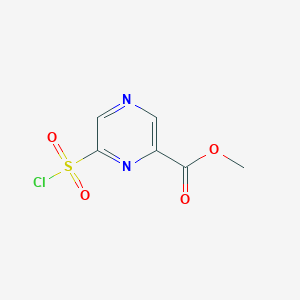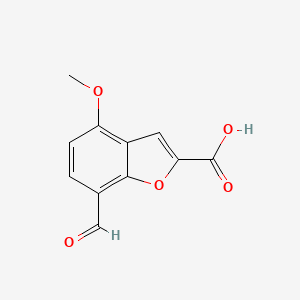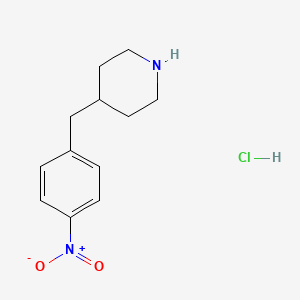
4-(4-Nitrobenzyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Nitrobenzyl)piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-nitrobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrobenzyl)piperidine hydrochloride typically involves the reaction of piperidine with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Nitrobenzyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
Substituted piperidines: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-(4-Nitrobenzyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Nitrobenzyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The piperidine ring can also interact with receptors and enzymes, modulating their activity and resulting in therapeutic effects.
Comparación Con Compuestos Similares
4-Benzylpiperidine: A structurally similar compound with different substituents on the piperidine ring.
4-(4-Methylbenzyl)piperidine: Another derivative with a methyl group instead of a nitro group.
Uniqueness: 4-(4-Nitrobenzyl)piperidine hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H17ClN2O2 |
|---|---|
Peso molecular |
256.73 g/mol |
Nombre IUPAC |
4-[(4-nitrophenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-14(16)12-3-1-10(2-4-12)9-11-5-7-13-8-6-11;/h1-4,11,13H,5-9H2;1H |
Clave InChI |
NZYDQMWSSIXBAX-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B13569506.png)

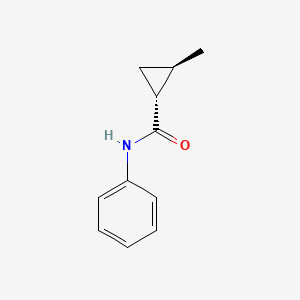
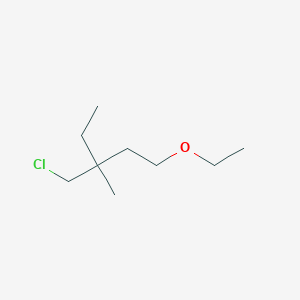


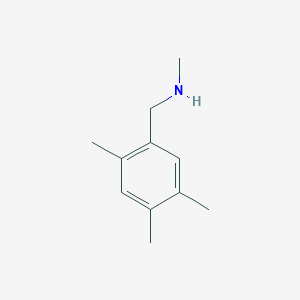
![Tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13569548.png)

